molecular formula C8H12N2O2 B13075710 3-Amino-1-(3-hydroxypropyl)-1,4-dihydropyridin-4-one

3-Amino-1-(3-hydroxypropyl)-1,4-dihydropyridin-4-one

Cat. No.: B13075710
M. Wt: 168.19 g/mol
InChI Key: DUZHAOILCBMWJE-UHFFFAOYSA-N
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Description

3-Amino-1-(3-hydroxypropyl)-1,4-dihydropyridin-4-one is a dihydropyridine derivative characterized by a 1,4-dihydropyridin-4-one core substituted with a 3-hydroxypropyl group at the 1-position and an amino group at the 3-position. Applications of dihydropyridine derivatives often span medicinal chemistry (e.g., calcium channel modulation) and materials science, though specific biological or industrial uses for this compound remain unelucidated in the available literature.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

3-amino-1-(3-hydroxypropyl)pyridin-4-one

InChI

InChI=1S/C8H12N2O2/c9-7-6-10(3-1-5-11)4-2-8(7)12/h2,4,6,11H,1,3,5,9H2

InChI Key

DUZHAOILCBMWJE-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C(C1=O)N)CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3-hydroxypropyl)-1,4-dihydropyridin-4-one typically involves the cyclization of amino-alcohols. One common method is the cyclization of 3-amino-1-propanol with appropriate reagents under controlled conditions. The reaction often requires a catalyst, such as ruthenium-based catalysts, to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as biocatalysis, can be explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(3-hydroxypropyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce fully saturated derivatives .

Scientific Research Applications

The search results provide limited information about the applications of the compound 3-Amino-1-(3-hydroxypropyl)-1,4-dihydropyridin-4-one. However, they do offer insights into the broader class of 1,4-dihydropyridines (1,4-DHPs), to which this compound belongs, and their diverse applications .

General Applications of 1,4-Dihydropyridines (1,4-DHPs)
1,4-Dihydropyridines (1,4-DHPs) are notable organic scaffolds with diverse pharmaceutical applications . They have a wide range of therapeutic uses, including calcium channel blockers, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, and neuro-protective activities .
Due to their adaptability, dihydropyridines are considered "privileged structures" in medicinal chemistry and pharmacology, displaying affinity for many diverse binding sites . Structural modifications can optimize their affinity for binding to various receptors, such as α1a-adrenergic receptors and platelet activating factor (PAF) receptors .

Specific Examples and Synthetic Advances
Recent studies highlight advances in synthesizing 1,4-DHP derivatives with structural and functional modifications . These methods include multi-component one-pot and green synthetic methodologies .

  • ** অ্যান্টিমাইক্রোবিয়াল অ্যাপ্লিকেশন:** Synthesized compounds have shown effective activity against various bacteria, including E. coli, S. aureus, B. subtilis, A. niger, and P. glabrum .
  • One-Pot Synthesis: Novel 1,4-DHPs have been synthesized using aromatic aldehydes, methyl propiolate, and a benzylamine in a one-pot synthesis . An effective one-pot synthesis of several 1,4-DHPs was also achieved using aromatic aldehydes, ethyl acetoacetate, and ammonium acetate in the presence of superparamagnetic manganese ferrite nanoparticles . This method offers advantages such as selectivity, high product purity, outstanding yields, quick reaction times, ease of processing, and environmentally favorable settings .
  • Regioselective Synthesis: A highly regioselective and simple synthesis of 1,4-DHPs has been achieved using activated pyridinium salts with difluorinated gem-diols, yielding 1,4-DHPs with a gem-difluoro methylene motif .
  • Fluorescent Properties: Synthesized 1,4-DHPs have displayed a diversity of fluorescence wavelengths due to various derivatives at the third and fifth positions .

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-hydroxypropyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with target molecules, influencing their activity. The dihydropyridinone ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Amino-1-(3-hydroxypropyl)-1,4-dihydropyridin-4-one with structurally related dihydropyridinone derivatives, focusing on substituents, molecular properties, and inferred physicochemical behaviors.

Compound Name Substituent at 1-Position Molecular Formula Molecular Weight Key Inferred Properties Reference
This compound 3-Hydroxypropyl C₇H₁₂N₂O₂* ~172.19 High polarity due to -OH; potential hygroscopicity N/A
3-Amino-1-[(benzyloxy)methyl]-1,4-dihydropyridin-4-one Benzyloxymethyl C₁₃H₁₄N₂O₂ 230.26 Increased hydrophobicity; aromatic π-π interactions likely
3-Amino-1-(1,3-thiazol-2-ylmethyl)-1,4-dihydropyridin-4-one Thiazol-2-ylmethyl C₉H₉N₃OS 207.25 Enhanced electron-withdrawing effects; potential bioactivity
3-Amino-1-(thiophen-2-ylmethyl)-1,4-dihydropyridin-4-one Thiophen-2-ylmethyl C₁₀H₁₀N₂OS 206.26 Sulfur-containing aromaticity; possible redox activity
3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one Thiazol-5-ylmethyl C₉H₉N₃OS 207.25 Isomeric thiazole substitution; altered electronic distribution

*Calculated based on structural analysis.

Key Observations:

Substituent Effects on Polarity: The 3-hydroxypropyl group confers significant polarity and hydrogen-bonding capacity, distinguishing it from aromatic or heteroaromatic substituents (e.g., benzyloxy, thiazol, thiophene). This may enhance aqueous solubility compared to analogs like 3-Amino-1-[(benzyloxy)methyl]-1,4-dihydropyridin-4-one, which exhibits greater hydrophobicity due to the benzyl moiety .

Molecular Weight and Steric Effects :

  • The hydroxypropyl derivative has the lowest molecular weight (~172.19), suggesting reduced steric hindrance compared to bulkier analogs (e.g., benzyloxymethyl, MW 230.26). This may favor applications requiring compact molecular geometries, such as enzyme active-site binding.

In contrast, the hydroxypropyl group is electron-donating, which may influence ring conjugation and reactivity .

Safety and Stability: Limited GHS data are available for these compounds. However, the hydroxypropyl group’s hygroscopicity may necessitate stringent storage conditions (e.g., desiccated environments) compared to more hydrophobic analogs .

Biological Activity

3-Amino-1-(3-hydroxypropyl)-1,4-dihydropyridin-4-one is a compound belonging to the dihydropyridine class, which is known for its diverse biological activities. This article aims to synthesize existing research on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8_8H12_{12}N2_2O2_2
  • Molecular Weight : 168.19 g/mol
  • CAS Number : 1558443-32-5

Cardiovascular Effects

Dihydropyridines, including this compound, are known for their role as calcium channel blockers. They bind to L-type calcium channels, leading to vasodilation and reduced blood pressure. This mechanism has been extensively studied for its therapeutic implications in treating hypertension and angina pectoris .

Analgesic Activity

Research has highlighted the analgesic properties of various dihydropyridine derivatives. For instance, studies have demonstrated that compounds similar to this compound exhibit significant pain-relieving effects in animal models. The analgesic activity was assessed using methods such as the tail immersion test, indicating a promising potential for pain management therapies .

Antimicrobial and Antitumor Properties

The compound has shown antimicrobial activity against various pathogens. In vitro studies have indicated that dihydropyridine derivatives can inhibit the growth of bacteria and fungi, suggesting their utility in developing new antimicrobial agents. Additionally, some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential applications in oncology .

Interaction with Biological Targets

The interaction of this compound with specific biological targets is crucial for its pharmacological effects. The compound's ability to modulate calcium influx through L-type calcium channels contributes significantly to its cardiovascular effects. Furthermore, its structural characteristics allow it to interact with various enzymes and receptors involved in pain pathways and microbial resistance mechanisms .

Case Studies

StudyFindings
Analgesic Activity Assessment Demonstrated significant pain relief in rodent models using tail-flick latency tests at doses of 10 mg/kg .
Antimicrobial Efficacy Showed inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli .
Cytotoxicity in Cancer Cells Induced apoptosis in FaDu hypopharyngeal tumor cells with better efficacy than standard chemotherapeutics like bleomycin .

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